6-ethoxy-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
6-ethoxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs . This compound is primarily used in research and has various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of 6-ethoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of indole derivatives with ethylating agents under controlled conditions . One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the ethylation process .
Chemical Reactions Analysis
6-ethoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
6-ethoxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . Additionally, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
6-ethoxy-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-hydroxyindoleacetic acid: A metabolite of serotonin used as a biomarker in medical diagnostics.
What sets this compound apart is its unique ethoxy substitution, which imparts distinct chemical and biological properties . This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-ethoxy-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGUKPZQIPNZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306883 | |
Record name | 1H-Indole-2,3-dione, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-20-1 | |
Record name | 1H-Indole-2,3-dione, 6-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-2,3-dione, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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